![molecular formula C16H16Cl2N4O2 B12895482 N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide CAS No. 823782-73-6](/img/structure/B12895482.png)
N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrimidin-2-yloxy group: This step involves the reaction of the piperidine intermediate with a pyrimidine derivative under suitable conditions.
Attachment of the 2,5-dichlorophenyl group: This can be done through a substitution reaction where the piperidine derivative reacts with a 2,5-dichlorophenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Studies may explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Research may investigate its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Número CAS |
823782-73-6 |
|---|---|
Fórmula molecular |
C16H16Cl2N4O2 |
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
N-(2,5-dichlorophenyl)-4-pyrimidin-2-yloxypiperidine-1-carboxamide |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-11-2-3-13(18)14(10-11)21-16(23)22-8-4-12(5-9-22)24-15-19-6-1-7-20-15/h1-3,6-7,10,12H,4-5,8-9H2,(H,21,23) |
Clave InChI |
UWSUGKCOSUIUFY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OC2=NC=CC=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B12895413.png)
![Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoate](/img/structure/B12895415.png)
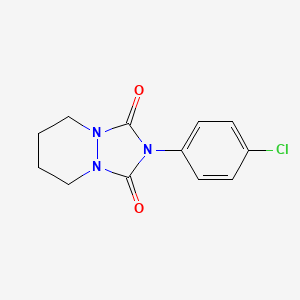
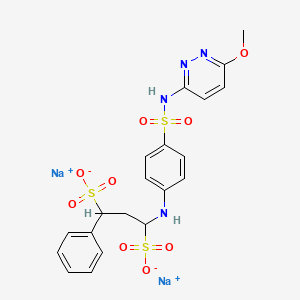
![2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12895432.png)
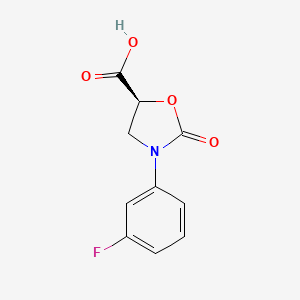
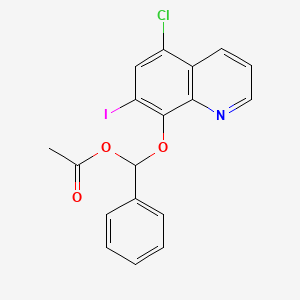
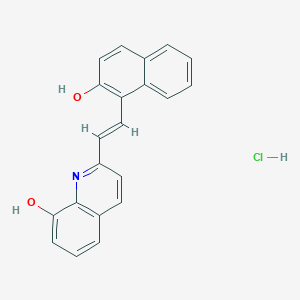
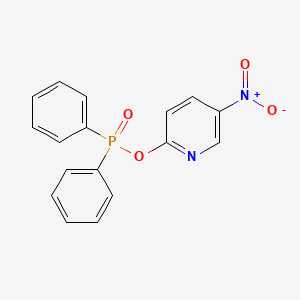

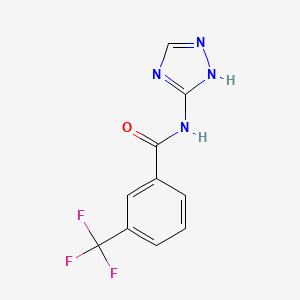
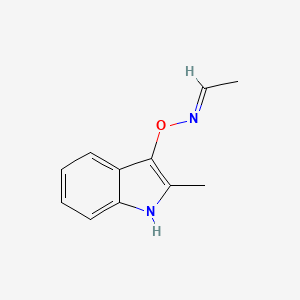
![5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-](/img/structure/B12895468.png)
![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
